molecular formula C19H18ClN3O2 B2579875 1-[(4-chlorophenyl)methyl]-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one CAS No. 941934-86-7

1-[(4-chlorophenyl)methyl]-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one

Cat. No.: B2579875
CAS No.: 941934-86-7
M. Wt: 355.82
InChI Key: YUXJHFACPRBDAJ-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazinone core, substituted with a 4-chlorophenyl and a 2-methoxyphenyl group, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products, using large-scale reactors, and employing continuous flow techniques for efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated benzyl compounds in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)methyl]-3-{[(2-hydroxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one
  • 1-[(4-bromophenyl)methyl]-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one

Uniqueness

1-[(4-chlorophenyl)methyl]-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methylamino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-25-17-5-3-2-4-15(17)12-22-18-19(24)23(11-10-21-18)13-14-6-8-16(20)9-7-14/h2-11H,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXJHFACPRBDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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